

Spectroscopic Characterization of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzonitrile

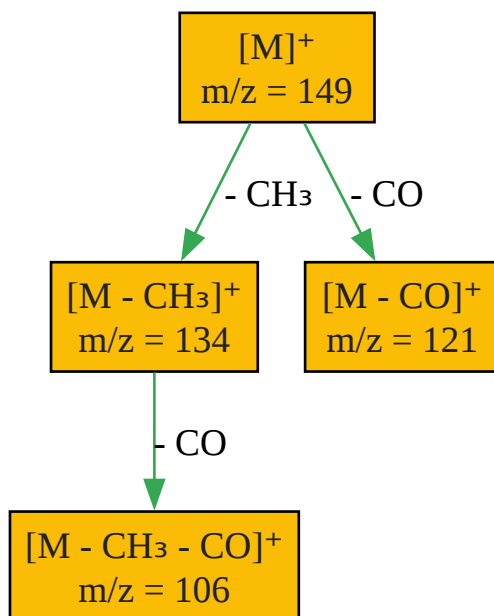
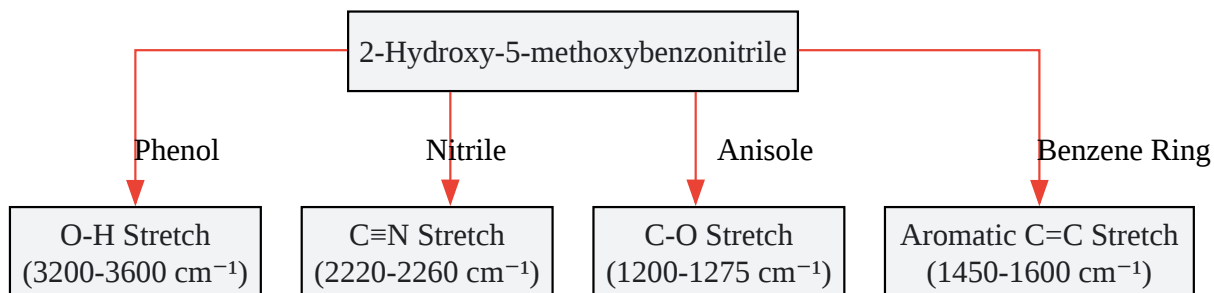
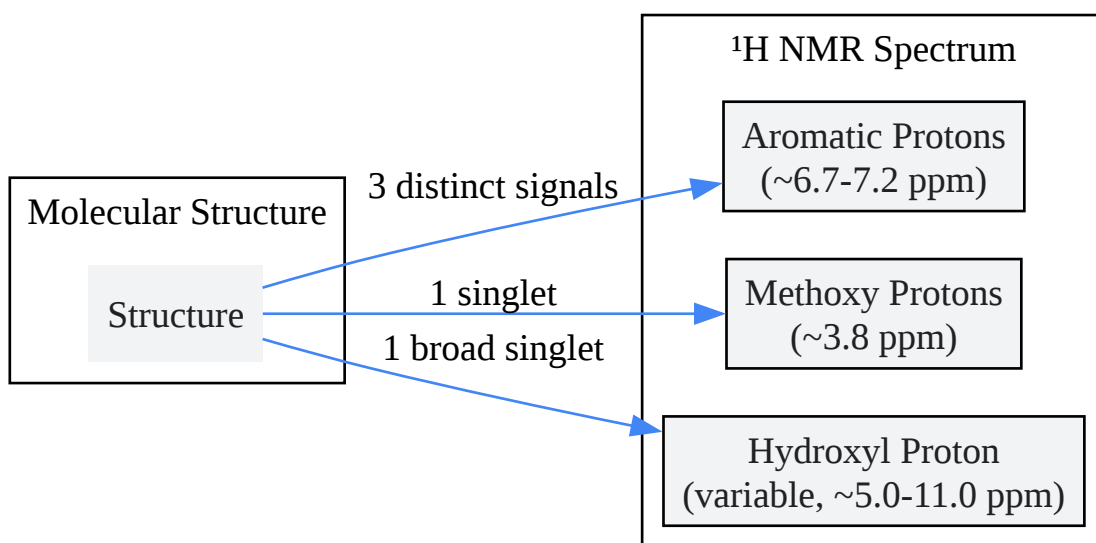
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Introduction

2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound with applications in organic synthesis and drug discovery.^{[1][2]} Its chemical structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound.

The molecular structure of **2-Hydroxy-5-methoxybenzonitrile** is presented below:



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References

- 1. scbt.com [scbt.com]
- 2. 2-Hydroxy-5-methoxybenzonitrile | C₈H₇NO₂ | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588316#spectral-data-for-2-hydroxy-5-methoxybenzonitrile-nmr-ir-mass]

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